molecular formula C12H8F3NO3 B182588 Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate CAS No. 123158-31-6

Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate

Cat. No. B182588
CAS RN: 123158-31-6
M. Wt: 271.19 g/mol
InChI Key: MXGPEAHFOPWZAV-UHFFFAOYSA-N
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Description

“Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate” is a chemical compound with the CAS Number: 123158-31-6 . Its IUPAC name is methyl 4-oxo-6-(trifluoromethyl)-1,4-dihydroquinoline-2-carboxylate . The compound has a molecular weight of 271.2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H8F3NO3/c1-19-11(18)9-5-10(17)7-4-6(12(13,14)15)2-3-8(7)16-9/h2-5H,1H3,(H,16,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, quinoline derivatives are known to undergo various chemical reactions. For instance, quinoline N-oxides can be deoxygenated using visible light-mediated metallaphotoredox catalysis .


Physical And Chemical Properties Analysis

“this compound” is a solid at room temperature .

Advantages and Limitations for Lab Experiments

Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate has several advantages for lab experiments. It is a highly selective probe that can be used to study specific biological processes. It is also highly sensitive, allowing for the detection of small changes in fluorescence. However, this compound has some limitations. It is toxic to cells at high concentrations, making it difficult to use in live-cell imaging experiments. Additionally, it has a relatively short half-life, limiting its usefulness in long-term experiments.

Future Directions

There are several future directions for the use of Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate in scientific research. One direction is the development of new derivatives of this compound with improved properties, such as increased selectivity and decreased toxicity. Another direction is the use of this compound in the development of new diagnostic and therapeutic agents for various diseases. Additionally, this compound could be used to study the structure and function of various biological macromolecules, including proteins and nucleic acids.

Scientific Research Applications

Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate is widely used in scientific research as a fluorescent probe to study various biological processes. It has been found to selectively bind to DNA and RNA, making it a valuable tool in the study of nucleic acid structure and function. This compound has also been used to study the binding of small molecules to proteins and to monitor protein-protein interactions. Additionally, this compound has been used to study the activity of various enzymes, including proteases and kinases.

Safety and Hazards

The safety data sheet (MSDS) for “Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate” can be found online . It’s always important to refer to the MSDS for handling and safety information.

properties

IUPAC Name

methyl 4-oxo-6-(trifluoromethyl)-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO3/c1-19-11(18)9-5-10(17)7-4-6(12(13,14)15)2-3-8(7)16-9/h2-5H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXGPEAHFOPWZAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=C(N1)C=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70372408
Record name Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1422284-64-7, 123158-31-6
Record name 2-Quinolinecarboxylic acid, 4-hydroxy-6-(trifluoromethyl)-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1422284-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,4-dihydro-4-oxo-6-(trifluoromethyl)-2-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123158-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-hydroxy-6-(trifluoromethyl)quinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70372408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using the method described in Example 18a with 4-aminobenzotrifluoride (20 g) and dimethylacetylene dicarboxylate (17.5 g) as reagents gave methyl 6-trifluoromethyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (0.91 g), m.p. 289°-291° C., δ (360 MHz, DMSO-d6) 3.98 (3H, s, CH3), 6.74 (1H, s, 3-H), 8.02 (1H, dd, 7-H), 8.13 (1H, d, 8-H), 8.33 (1H, s, 5-H) and 12.40 (1H, s, NH).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
17.5 g
Type
reactant
Reaction Step Two

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